molecular formula C18H15F4NO2 B2776481 (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034229-77-9

(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2776481
CAS No.: 2034229-77-9
M. Wt: 353.317
InChI Key: AOSPHIHTVWEZRC-UHFFFAOYSA-N
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Description

(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic organic compound characterized by the presence of fluorinated aromatic rings and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge connecting the azetidine and phenyl rings.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol under suitable conditions.

    Substitution: The aromatic rings, especially the fluorophenoxy group, can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

    Oxidation: Products may include ketones or carboxylic acids depending on the extent of oxidation.

    Reduction: Alcohols or amines, depending on the specific functional groups reduced.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .

Biology and Medicine

The compound’s fluorinated groups and azetidine ring suggest potential biological activity, including enzyme inhibition or receptor binding. Research may focus on its use as a lead compound in drug discovery, particularly for conditions where fluorinated drugs have shown efficacy .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation. Its incorporation into polymers or coatings could impart desirable characteristics for various applications .

Mechanism of Action

The mechanism of action for (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone would depend on its specific biological target. Generally, compounds with similar structures may act by binding to active sites of enzymes or receptors, thereby inhibiting their function. The fluorinated groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein .

Comparison with Similar Compounds

Similar Compounds

    (3-(Trifluoromethyl)phenyl)methanone: Lacks the azetidine and fluorophenoxy groups, potentially resulting in different biological activity.

    (4-Fluorophenoxy)methyl azetidine: Similar but without the trifluoromethylphenyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

The combination of the azetidine ring, fluorophenoxy group, and trifluoromethylphenyl moiety in (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone makes it unique. This structure allows for specific interactions in biological systems and provides a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4NO2/c19-15-4-6-16(7-5-15)25-11-12-9-23(10-12)17(24)13-2-1-3-14(8-13)18(20,21)22/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSPHIHTVWEZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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